molecular formula C10H7ClF2N2O B13705058 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine

8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine

Cat. No.: B13705058
M. Wt: 244.62 g/mol
InChI Key: ZXRUWHPUTYUJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine is a synthetic organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 8th position and a difluoroethoxy group at the 3rd position on the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluoroethoxy Group: The difluoroethoxy group can be attached through nucleophilic substitution reactions using reagents like 2,2-difluoroethanol and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of naphthyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-1,5-naphthyridine: Lacks the difluoroethoxy group.

    3-(2,2-Difluoroethoxy)-1,5-naphthyridine: Lacks the chloro group.

    8-Bromo-3-(2,2-difluoroethoxy)-1,5-naphthyridine: Contains a bromo group instead of a chloro group.

Uniqueness

8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine is unique due to the presence of both the chloro and difluoroethoxy groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7ClF2N2O

Molecular Weight

244.62 g/mol

IUPAC Name

8-chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine

InChI

InChI=1S/C10H7ClF2N2O/c11-7-1-2-14-8-3-6(4-15-10(7)8)16-5-9(12)13/h1-4,9H,5H2

InChI Key

ZXRUWHPUTYUJDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1Cl)OCC(F)F

Origin of Product

United States

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